molecular formula C16H14ClN B1451612 N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine CAS No. 1049809-94-0

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Cat. No.: B1451612
CAS No.: 1049809-94-0
M. Wt: 255.74 g/mol
InChI Key: QQGFAHGQTBVPCD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the para position and an ethynyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride and 4-ethynylaniline.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-1-phenylmethanamine:

    N-(4-bromobenzyl)-1-(4-ethynylphenyl)methanamine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    N-(4-chlorobenzyl)-1-(4-vinylphenyl)methanamine: Contains a vinyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

Uniqueness

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is unique due to the presence of both the ethynyl and chlorobenzyl groups

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGFAHGQTBVPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669902
Record name 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049809-94-0
Record name 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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